molecular formula C19H15FN2O2S B3141279 3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide CAS No. 478246-46-7

3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide

Cat. No.: B3141279
CAS No.: 478246-46-7
M. Wt: 354.4 g/mol
InChI Key: PNYKHKNJXGGTBA-CIAFOILYSA-N
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Description

This compound is a chemical with the molecular formula C19H14F2N2O2S . It is a derivative of thiophenecarbohydrazide . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a hydrazide group, and two phenyl rings, one of which is substituted with a fluorine atom . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.388 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.

Scientific Research Applications

Affinity Towards Adenosine Receptors

Research on similar compounds, such as derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, has shown that variations in substituents, like the presence of a fluorobenzyl group, can significantly impact biological activity, particularly affinity and selectivity for adenosine receptor subtypes. This suggests that compounds with specific structural features may be useful in developing therapeutic agents targeting these receptors, potentially for conditions related to neurological functions and disorders (Betti et al., 1999).

Antimicrobial and Antioxidant Activities

Another area of application for structurally similar compounds includes antimicrobial and antioxidant activities. For instance, benzimidazole derivatives containing various functional groups, including a fluorobenzyl moiety, have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Such studies indicate that these compounds have potential applications in treating diabetes, infections, and oxidative stress-related conditions (Menteşe et al., 2015).

Antituberculosis Activity

The modification of hydrazide derivatives to include fluorobenzyl groups has been explored for antituberculosis activity. Research into these compounds has identified significant inhibitory activity against strains of Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Supramolecular Architecture and Hydrogen Bonding

Studies on novel hydrazone derivatives, including those with fluorobenzylidene groups, have shown that these compounds form persistent supramolecular architectures due to intra- and intermolecular hydrogen bonding. This property is crucial for the development of materials with specific molecular recognition and self-assembly capabilities, which could have applications in nanotechnology and materials science (Khalid et al., 2021).

Crystal Structure and Non-covalent Interactions

The crystal structure analysis of compounds structurally related to the specified compound reveals detailed insight into the non-covalent interactions that govern the stability and properties of these molecules. Such studies are essential for understanding the molecular basis of the compound's reactivity and interactions, which could inform their use in crystal engineering, drug design, and molecular recognition applications (Quoc et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 3-CHLORO-4-(2’-FLUOROBENZYLOXY)PHENYLBO& indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-16-8-6-15(7-9-16)13-24-17-10-11-25-18(17)19(23)22-21-12-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYKHKNJXGGTBA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
Reactant of Route 6
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide

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